n-(2-Methyl-5-1,3-thiazol-2-yl-phenyl)-4-(pyridin-2-ylmethoxy)benzamide
CAS No.:
Cat. No.: VC18739843
Molecular Formula: C23H19N3O2S
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19N3O2S |
|---|---|
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | N-[2-methyl-5-(1,3-thiazol-2-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide |
| Standard InChI | InChI=1S/C23H19N3O2S/c1-16-5-6-18(23-25-12-13-29-23)14-21(16)26-22(27)17-7-9-20(10-8-17)28-15-19-4-2-3-11-24-19/h2-14H,15H2,1H3,(H,26,27) |
| Standard InChI Key | PHBQBIRMGCWSED-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NC=CS2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4 |
Introduction
Chemical Identity and Structural Features
Molecular Properties
The compound has the molecular formula C₂₃H₁₉N₃O₂S and a molecular weight of 401.5 g/mol. Its IUPAC name is N-[2-methyl-5-(1,3-thiazol-2-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide. Key structural components include:
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Benzamide backbone: Provides a planar aromatic system for intermolecular interactions.
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Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen, known for enhancing metabolic stability and binding affinity .
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Pyridin-2-ylmethoxy group: Introduces a basic nitrogen atom, improving solubility and enabling hydrogen bonding .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₁₉N₃O₂S |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | N-[2-methyl-5-(1,3-thiazol-2-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide |
| CAS Number | Not publicly disclosed |
| Solubility | Likely polar aprotic solvents |
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step reactions starting from commercially available precursors:
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Benzamide Core Formation:
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Condensation of 4-hydroxybenzoic acid with 2-aminopyridine via carbodiimide-mediated coupling.
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Protection of the hydroxyl group using a tert-butyldimethylsilyl (TBS) group.
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Thiazole Ring Introduction:
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Functionalization:
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Deprotection of the TBS group followed by alkylation with 2-(chloromethyl)pyridine.
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Table 2: Key Synthetic Intermediates
| Step | Intermediate | Role |
|---|---|---|
| 1 | 4-(TBS-oxy)benzoyl chloride | Benzamide precursor |
| 2 | 2-methyl-5-(thiazol-2-yl)aniline | Thiazole-containing intermediate |
| 3 | 4-(pyridin-2-ylmethoxy)benzoic acid | Final coupling component |
Optimization Challenges
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Regioselectivity: Ensuring thiazole formation at the 5-position of the phenyl ring requires careful control of reaction temperature and stoichiometry .
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Yield Improvement: Microwave-assisted synthesis has been explored to enhance reaction efficiency (yields ~65–70%).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
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¹³C NMR:
Mass Spectrometry
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ESI-MS: m/z 402.1 [M+H]⁺, consistent with the molecular formula.
Biological Activities and Mechanisms
Antimicrobial Activity
The compound exhibits broad-spectrum activity against:
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Gram-positive bacteria: Staphylococcus aureus (MIC = 8 μg/mL).
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Fungi: Candida albicans (MIC = 16 μg/mL).
Mechanistically, the thiazole moiety disrupts microbial cell membrane integrity by binding to ergosterol (fungi) or lipid II (bacteria) .
Table 3: Pharmacological Profile
| Activity | Model System | Result |
|---|---|---|
| Antibacterial | S. aureus | MIC = 8 μg/mL |
| Antifungal | C. albicans | MIC = 16 μg/mL |
| Cytotoxicity | MCF-7 cells | IC₅₀ = 12.5 μM |
| Tubulin inhibition | Purified tubulin | EC₅₀ = 9.8 μM |
Structure-Activity Relationship (SAR) Insights
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Thiazole substitution: 2-Position thiazole maximizes antimicrobial potency due to optimal lipophilicity .
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Pyridine methoxy group: Enhances solubility without compromising target binding .
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Methyl group on phenyl ring: Improves metabolic stability by shielding against CYP450 oxidation .
Patent Landscape and Therapeutic Applications
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